molecular formula C15H14ClNO2S B2915411 (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide CAS No. 339018-51-8

(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide

Cat. No.: B2915411
CAS No.: 339018-51-8
M. Wt: 307.79
InChI Key: NUSDIKHVZDVBIV-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Ethenesulfonamide Derivatives

The discovery of ethenesulfonamide derivatives marks a pivotal shift in sulfonamide chemistry, transitioning from broad-spectrum antibiotics to targeted receptor modulators. Early sulfonamides, such as Prontosil (the first synthetic antibacterial agent), revolutionized medicine in the 1930s by inhibiting bacterial folate synthesis. However, their non-selective action and side effects spurred efforts to develop derivatives with improved specificity.

In 2001, Harada et al. reported a breakthrough: replacing the benzenesulfonamide group in Bosentan (a dual endothelin receptor antagonist) with a 2-phenylethenesulfonamide moiety yielded compounds with enhanced ETA receptor selectivity. For instance, derivative 5a exhibited an IC50 of 2.1 nM for ETA and a selectivity ratio (ETB/ETA) of 1,200. This modification retained the sulfonamide’s hydrogen-bonding capacity while introducing conformational rigidity via the ethene bridge, optimizing receptor interactions.

Table 1: Key Ethenesulfonamide Derivatives and Their Receptor Affinities

Compound ETA IC50 (nM) ETB/ETA Selectivity Ratio
Bosentan (1) 4.7 19
5a 3.8 650
5n (Optimized) 2.1 1,200

Subsequent optimization focused on alkoxy side-chain modifications. Introducing a 2-fluoroethoxy group (compound 5n ) further improved oral bioavailability and potency, demonstrating the critical role of side-chain electronics in pharmacokinetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-15-8-6-13(7-9-15)10-11-20(18,19)17-12-14-4-2-1-3-5-14/h1-11,17H,12H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSDIKHVZDVBIV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Sulfonamides, including this compound, exert their biological effects through various mechanisms:

  • Antimicrobial Activity : Sulfonamides inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. This leads to the disruption of nucleic acid synthesis in bacteria.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest in the mitotic phase. This is evidenced by studies showing significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Inhibits bacterial growth by interfering with folic acid synthesis.
Anticancer Induces apoptosis and inhibits proliferation in various cancer cell lines.
Anti-inflammatory May exhibit anti-inflammatory properties through modulation of cytokine production.
Antioxidant Potentially activates Nrf2 signaling pathways, enhancing cellular defense mechanisms against oxidative stress .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its molecular structure. Modifications to the benzyl and phenyl groups can significantly alter its biological activity. For instance:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like chlorine) enhances the compound's potency against cancer cells.
  • Alkyl Chain Variations : Changes in the alkyl chain length and branching can affect solubility and bioavailability, impacting therapeutic efficacy .

Case Studies

  • Anticancer Efficacy :
    A study evaluated a series of (E)-N-aryl-2-arylethenesulfonamides, including derivatives similar to this compound. In vivo xenograft assays demonstrated significant tumor size reduction in treated mice, indicating strong anticancer potential .
  • Mechanistic Insights :
    Mechanistic studies revealed that certain derivatives disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cell lines such as DU145 (prostate cancer) and K562 (leukemia). The activation of caspases was also noted, confirming the apoptotic pathway involvement .
  • Antimicrobial Activity :
    The compound has been tested against various bacterial strains, showing promising results in inhibiting growth comparable to established sulfonamide antibiotics. Its ability to overcome resistance mechanisms in certain bacterial strains has been highlighted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Ethenesulfonamide Derivatives

The following table summarizes key structural analogs of (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide, highlighting variations in substituents and molecular properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Findings Reference
(E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide R1 = 4-bromophenyl, R2 = 4-fluorophenyl C₁₄H₁₁BrFNO₂S 364.21 Synthesized in 79% yield via condensation; cytotoxic potential not reported.
(E)-2-(4-Chlorophenyl)-N-cyclopentyl-N-(furan-2-ylmethyl)ethenesulfonamide R1 = 4-chlorophenyl, R2 = cyclopentyl/furan-methyl C₁₈H₂₀ClNO₃S 365.90 No biological data provided; structural complexity suggests potential for targeted drug design.
(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide R1 = 2-chlorophenyl, R2 = oxane-pyrazolyl C₂₀H₂₃ClN₃O₃S 420.93 Chiral centers and heterocyclic groups may enhance receptor binding specificity.

Key Observations

  • Substituent Effects: Halogen Position: The position of chlorine on the phenyl ring (e.g., 4-chlorophenyl vs. For example, 4-chlorophenyl groups are common in cytotoxic chalcones (IC₅₀ values: 22–422 µg/mL) , though direct comparisons with sulfonamides are speculative. N-Substituents: Replacing the benzyl group with cyclopentyl or furan-methyl (as in ) introduces bulkier or heterocyclic motifs, which may affect solubility and metabolic stability.
  • Synthetic Yields :

    • The 4-bromo/fluoro analog (compound 6c) was synthesized in 79% yield , suggesting efficient condensation methods for such derivatives. In contrast, chalcone analogs with similar halogenation required microwave-assisted synthesis (yields: 55–87%) .
  • Biological Relevance :

    • While cytotoxic data for ethenesulfonamides are lacking, chalcone analogs with 4-chlorophenyl groups (e.g., (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on) exhibit potent activity against MCF-7 cells (IC₅₀ = 37.24 µg/mL) . This implies that incorporating chlorophenyl moieties into sulfonamides could similarly enhance bioactivity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide?

The synthesis typically involves condensation reactions between sulfonyl chlorides and aryl amines. For example, (E)-2-(4-bromophenyl)ethenesulfonyl chloride can react with 4-fluoroaniline under controlled conditions to yield sulfonamide derivatives (79% yield) . Key steps include:

  • Sulfonylation : Reacting ethenesulfonyl chloride with benzylamine derivatives.
  • Dehydration : Removing hydroxyl groups (e.g., using POCl₃) to stabilize the (E)-configuration .
  • Purification : Recrystallization or column chromatography to isolate the product, confirmed via melting points and NMR (e.g., δ 6.96–7.56 ppm for ethene protons) .

Q. How is the structural configuration of this compound validated?

  • X-ray crystallography : Tools like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., S–N distances ~1.63 Å) .
  • ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement and confirm stereochemistry .
  • NMR spectroscopy : The (E)-configuration is confirmed by coupling constants (e.g., J = 15.5 Hz for trans-alkene protons) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for sulfonamide derivatives be resolved?

Discrepancies in bond angles or torsional strains may arise due to:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin fractions .
  • Disorder modeling : Apply PART/SUMP restraints to resolve overlapping atomic positions .
  • Validation tools : Check PLATON’s ADDSYM algorithm for missed symmetry operations . Cross-validate with spectroscopic data (e.g., HRMS) to confirm molecular formulas .

Q. What strategies enhance the bioavailability of this compound derivatives?

  • Prodrug design : Phosphorylation of hydroxyl groups (e.g., using POCl₃) improves water solubility. For example, disodium phosphate prodrugs of sulfonamides show enhanced pharmacokinetics .
  • Structural analogs : Introduce morpholine or pyridyl groups to optimize logP values while retaining activity (e.g., via SNAr reactions) .
  • In silico modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like Factor Xa, guiding substituent modifications .

Q. How are structure-activity relationships (SARs) analyzed for this compound class?

  • Bioisosteric replacement : Swap 4-chlorophenyl with trimethoxyphenyl to assess potency changes .
  • Pharmacophore mapping : Identify critical groups (e.g., sulfonamide NH for hydrogen bonding) via 3D-QSAR .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ against Factor Xa) and correlate with substituent electronic profiles (Hammett σ values) .

Q. What challenges arise in resolving high-resolution structures of sulfonamide-protein complexes?

  • Crystal twinning : Common in sulfonamide co-crystals; refine using SHELX’s TWIN/BASF commands .
  • Disordered solvent : Mask solvent regions with SQUEEZE in PLATON .
  • Radiation damage : Collect data at 100 K and use low-dose protocols to preserve crystal integrity .

Methodological Considerations

Q. How should researchers address discrepancies between computational and experimental biological activity data?

  • Force field calibration : Re-parameterize AMBER/GAFF for sulfonamide torsions to improve MD simulation accuracy .
  • Experimental replication : Repeat enzyme assays under varied conditions (pH, ionic strength) to identify confounding factors .
  • Meta-analysis : Compare results across multiple studies (e.g., PubChem BioAssay data) to distinguish outliers .

Q. What protocols ensure reproducibility in synthesizing (E)-configured ethenesulfonamides?

  • Stoichiometric control : Use 1.2 equivalents of sulfonyl chloride to minimize diastereomers .
  • Reaction monitoring : Track progress via TLC (Rf ~0.5 in EtOAc/hexane) .
  • Configuration stability : Store products at –20°C under inert gas to prevent (E)→(Z) isomerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.